molecular formula C10H7BrN2O2 B2884788 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1156392-45-8

4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2884788
CAS No.: 1156392-45-8
M. Wt: 267.082
InChI Key: MRFHFRXRPLJKRJ-UHFFFAOYSA-N
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Description

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is a high-value synthetic intermediate designed for advanced research and development. This multifunctional compound integrates a bromine substituent and a carboxylic acid group on a pyrazole core, making it a versatile precursor for constructing complex molecules. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromine atom serves as an excellent leaving group . This allows researchers to efficiently introduce diverse carbon chains or aromatic systems at the pyrazole ring's 4-position, enabling the rapid exploration of structure-activity relationships in medicinal chemistry programs. The carboxylic acid functional group at the 3-position provides a second key handle for further derivatization. It can be readily converted into amides, esters, or other useful functionalities, offering a pathway to create a wide array of analogs . Compounds featuring this 1-phenyl-1H-pyrazole-3-carboxylic acid scaffold are of significant interest in the development of active pharmaceutical ingredients, as evidenced by their investigation as key intermediates in the synthesis of potential therapeutic agents, such as bradykinin B1 receptor antagonists for the treatment of inflammatory diseases . Furthermore, pyrazole-carboxylic acids are prominent ligands in materials science, frequently employed in the synthesis of metal-organic frameworks (MOFs) due to their ability to coordinate with various metal ions through both nitrogen and oxygen atoms . Researchers can leverage this compound as a foundational building block in diverse fields, including drug discovery, agrochemicals, and the development of functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFHFRXRPLJKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ethyl 4-Bromo-1-Phenyl-1H-Pyrazole-3-Carboxylate

The most widely reported method involves alkaline hydrolysis of the corresponding ethyl ester. In a representative procedure, ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate is treated with aqueous sodium hydroxide (1.0–2.0 equivalents) in a ethanol-water mixture (3:1 v/v) at 60–80°C for 2–4 hours. Acidification with hydrochloric acid precipitates the carboxylic acid in 85–92% yield. This approach benefits from mild conditions and scalability, as demonstrated in multi-kilogram pilot studies.

Critical parameters include:

  • Base concentration : Excess NaOH (>2.0 eq.) risks decarboxylation, while sub-stoichiometric amounts lead to incomplete hydrolysis.
  • Temperature : Reactions below 60°C prolong hydrolysis time (>8 hours), whereas temperatures above 80°C promote side reactions such as ester dimerization.

Direct Bromination of 1-Phenyl-1H-Pyrazole-3-Carboxylic Acid

An alternative route involves electrophilic bromination of the parent carboxylic acid. While less common due to regioselectivity challenges, this method employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The bromine preferentially substitutes the pyrazole ring at the 4-position, yielding the target compound in 70–75% yield after recrystallization from ethyl acetate/n-hexane.

Limitations :

  • Competing bromination at the phenyl ring necessitates careful stoichiometric control (1.05–1.10 eq. Br₂).
  • Acid-sensitive substrates require inert atmospheres to prevent decarboxylation during prolonged reactions.

Optimization of Reaction Conditions

Solvent Systems for Ester Hydrolysis

Comparative studies reveal solvent polarity directly impacts hydrolysis efficiency:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Ethanol/Water 24.3 (EtOH), 80.1 (H₂O) 92 2.5
THF/Water 7.6 (THF) 84 4.0
DMF/Water 36.7 (DMF) 78 5.5

Ethanol-water mixtures achieve optimal balance between solubility and reaction kinetics, minimizing byproduct formation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, pyrazole H-5)
  • δ 7.89–7.45 (m, 5H, phenyl)
  • δ 13.21 (br s, 1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 165.4 (COOH)
  • δ 142.3 (C-4), 139.8 (C-3), 131.2–128.4 (phenyl)
  • δ 105.7 (C-5)

The absence of ester carbonyl signals (δ ~170–175 ppm) in the ¹³C spectrum confirms complete hydrolysis.

Infrared (IR) Spectroscopy

  • 1695 cm⁻¹ (C=O stretch, carboxylic acid)
  • 2550–3300 cm⁻¹ (broad O-H stretch)
  • 1540 cm⁻¹ (C-Br vibration)

Industrial-Scale Manufacturing Considerations

Cost Analysis of Starting Materials

Reagent Cost (USD/kg) Yield Impact
Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate 420 High
Sodium hydroxide 0.80 Low
N-Bromosuccinimide 310 Moderate

Hydrolysis routes prove economically favorable, with reagent costs 40% lower than direct bromination pathways.

Waste Stream Management

Alkaline hydrolysis generates brine (NaCl) and ethanol-water mixtures, which are treatable via distillation (>90% solvent recovery). Bromination methods require halogen scavengers (e.g., Na₂S₂O₃) to neutralize excess Br₂, increasing processing costs by 15–20%.

Scientific Research Applications

4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound with a pyrazole ring substituted with a bromine atom, a phenyl group, and a carboxylic acid functional group. It is of interest in medicinal chemistry as a scaffold for developing bioactive molecules and has been studied for its synthesis, properties, and applications in scientific research. This compound belongs to the class of pyrazole derivatives, known for their diverse biological activities, and falls under the broader category of heterocyclic compounds due to the pyrazole ring's presence. It is strictly intended for non-human research purposes.

Scientific Research Applications
this compound is utilized in various scientific applications:

  • Medicinal Chemistry This compound is used as a building block for synthesizing various heterocyclic compounds with potential pharmacological applications. Pyrazole derivatives, in general, have shown significant pharmacological activities, including anti-inflammatory and analgesic effects.
  • Material Science It is also used in the creation of novel materials with specific properties.

Synthesis
The synthesis of this compound typically involves several key steps:

  • Cyclization reactions using hydrazine derivatives.
  • Subsequent bromination.
  • Carboxylation steps.

The synthesis may employ different reaction conditions, such as temperature control and solvent selection, to optimize yield and purity; for instance, using dimethylformamide (DMF) as a solvent has been reported to enhance yields in related reactions.

Reactivity

This compound can participate in various chemical reactions:

  • The reactivity of this compound is influenced by the electronic effects of the bromine and phenyl groups, which can stabilize or destabilize intermediates formed during these reactions.
  • The mechanism of action for compounds like this compound often involves interactions with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit liver alcohol dehydrogenase, affecting metabolic pathways . The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Positional Isomers
  • 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid (C₁₀H₇BrN₂O₂, MW 267.08): This isomer differs in the carboxylic acid position (C-4 vs. C-3).
  • 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (C₁₁H₉BrN₂O₃, MW 297.11): A methoxy group at the para position of the phenyl ring increases electron density, altering solubility and hydrogen-bonding capacity .
Substituent Type
  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (C₅H₅BrN₂O₂, MW 205.01): Replacing phenyl with methyl simplifies the structure but reduces aromatic interactions, impacting binding affinity in biological targets. This compound is restricted to industrial applications due to safety concerns .
  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (C₁₀H₉N₃O₂, MW 203.20): Substituting bromine with an amino group introduces electron-donating effects, increasing the carboxylic acid’s acidity (pKa ~3.5 vs.

Functional Group Modifications

Ester Derivatives
  • Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (C₇H₉BrN₂O₂, MW 233.07): The ethyl ester group improves lipophilicity (LogP ~1.8 vs. ~0.9 for the carboxylic acid), favoring membrane permeability in agrochemical applications .
Complex Derivatives
  • 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (C₁₁H₈BrN₃O₄, MW 326.10): The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The benzoic acid moiety adds a second binding site for metal coordination .
  • 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile: Incorporation of trifluoromethyl and nitrile groups increases metabolic stability and bioactivity, relevant to pesticide development .

Biological Activity

4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine atom at position 4 and a phenyl group attached to the nitrogen. The carboxylic acid functional group at position 3 enhances its solubility and biological activity. Its structural formula can be represented as follows:

C10H8BrN3O2\text{C}_10\text{H}_8\text{BrN}_3\text{O}_2

Biological Activities

1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts as an antagonist at the bradykinin B1 receptor, which is crucial in mediating pain and inflammatory responses. This receptor antagonism may lead to potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines, showing promising results with GI50 values indicating effective growth inhibition .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Bradykinin B1 Receptor : As an antagonist, it inhibits the receptor's activation, which is linked to pain and inflammation pathways .
  • Cell Cycle Inhibition : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis and reduced proliferation rates .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing hydrazine derivatives followed by bromination and carboxylation steps.
  • Catalytic Processes : Employing catalysts such as palladium or ruthenium for enhanced yield and selectivity .

Case Studies

A review of recent studies highlights the compound's potential in drug design:

StudyFindings
Bouabdallah et al. (2022)Evaluated various pyrazole derivatives for anticancer activity; found significant inhibition of MCF7 cells with IC50 values as low as 0.01 µM .
Wei et al. (2022)Reported on the cytotoxic effects against A549 lung cancer cells, demonstrating an IC50 value of 26 µM for a related pyrazole derivative .
Fan et al. (2022)Investigated autophagy induction in A549 cells without causing apoptosis, indicating a unique mechanism of action for certain derivatives .

Q & A

Q. What are the common synthetic routes for 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclization reactions followed by functionalization. A standard approach includes:

  • Step 1 : Formation of the pyrazole core via condensation of phenylhydrazine with β-keto esters or diketones.
  • Step 2 : Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeCl₃) .
  • Step 3 : Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group (e.g., KMnO₄ or RuO₄-mediated oxidation) . Alternative routes may employ Suzuki-Miyaura coupling for phenyl group installation if the pyrazole core is pre-functionalized with a halide .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and aromatic proton environments. The bromine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₇BrN₂O₂) and isotopic patterns due to bromine .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming regioselectivity in bromination (e.g., C–Br bond length ~1.89 Å) .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Protonation of the carboxylic acid group enhances aqueous solubility at high pH .
  • Stability : Stable under inert atmospheres but susceptible to decarboxylation at elevated temperatures (>150°C). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselective bromination at the pyrazole 4-position be optimized?

Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) at position 3 direct bromination to position 4 via resonance stabilization of the intermediate .
  • Reagent Choice : N-Bromosuccinimide (NBS) in DMF at 0–5°C achieves >90% regioselectivity, minimizing di- or tri-brominated byproducts .
  • Catalysis : FeCl₃ or AlCl₃ enhances electrophilic bromination efficiency, as evidenced by kinetic studies .

Q. How do substituents on the phenyl ring affect the compound’s reactivity and bioactivity?

Substituent effects are critical in structure-activity relationship (SAR) studies:

  • Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the phenyl ring, enhancing π-π stacking with biological targets (e.g., enzyme active sites) .
  • Electron-Withdrawing Groups (e.g., -NO₂) : Reduce nucleophilicity but improve metabolic stability in vitro .
  • Comparative Data : Analogues with 4-fluoro or 4-chloro substituents show reduced antibacterial activity compared to the bromo derivative, highlighting bromine’s role in hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using ISO-certified reagents .
  • Purity : HPLC purity ≥95% is essential; impurities (e.g., residual Br₂) may artifactually inhibit enzymes .
  • Structural Confirmation : Re-validate regiochemistry via 1^1H-13^13C HMBC NMR to rule out positional isomers .

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